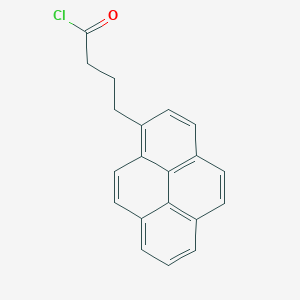

1-Pyrenebutyryl Chloride

Vue d'ensemble

Description

1-Pyrenebutyryl Chloride is a compound used in the synthesis of various polymers and materials, known for its ability to form strong interactions due to its pyrene unit. Its unique properties have been exploited in the noncovalent functionalization of materials such as carbon nanotubes, enhancing their compatibility with other polymers for improved composite materials (E. Y. Choi et al., 2014).

Synthesis Analysis

The synthesis of 1-Pyrenebutyryl Chloride involves functionalization steps that allow for its incorporation into various chemical structures. One application described involves its use as an interfacial agent in nylon 66/multi-walled carbon nanotube composites, where it improves interfacial adhesion and dispersion (E. Y. Choi et al., 2014).

Molecular Structure Analysis

The molecular structure of 1-Pyrenebutyryl Chloride enables strong physisorption onto surfaces like multi-walled carbon nanotubes due to its pyrene units. This feature is crucial for enhancing the material's performance in composites (E. Y. Choi et al., 2014).

Chemical Reactions and Properties

1-Pyrenebutyryl Chloride reacts with amine end groups in polymers like nylon 66 during melt extrusion, forming covalent bonds. This chemical interaction is fundamental in creating strong interfaces between the polymer and fillers like carbon nanotubes, significantly affecting the composite's mechanical and thermal properties (E. Y. Choi et al., 2014).

Physical Properties Analysis

The physical properties of materials modified with 1-Pyrenebutyryl Chloride, such as enhanced dispersion of multi-walled carbon nanotubes in the polymer matrix and improved interfacial adhesion, have been demonstrated. These modifications lead to composites with superior performance characteristics (E. Y. Choi et al., 2014).

Chemical Properties Analysis

1-Pyrenebutyryl Chloride's chemical reactivity towards amine groups and its ability to adsorb onto carbon nanotube surfaces are key aspects of its chemical properties. These features make it an effective agent for modifying material surfaces to enhance polymer-composite interactions (E. Y. Choi et al., 2014).

Applications De Recherche Scientifique

Application 1: Production of Polymeric Materials

- Summary of the Application: 1-Pyrenebutyryl Chloride is used as a cationic polymerization agent to produce polymeric materials .

Application 2: Production of Chitosan Gel for Drug Delivery

- Summary of the Application: 1-Pyrenebutyryl Chloride is an intermediate in the production of chitosan gel, which has potential applications in drug delivery .

Application 3: Synthesis of Propranolol Hydrochloride

- Summary of the Application: 1-Pyrenebutyryl Chloride can be used in the synthesis of propranolol hydrochloride .

Application 4: Enrichment of Carbon Nanomaterials

Orientations Futures

Propriétés

IUPAC Name |

4-pyren-1-ylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRMDRDSRVMJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392604 | |

| Record name | 1-Pyrenebutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrenebutyryl Chloride | |

CAS RN |

63549-37-1 | |

| Record name | 1-Pyrenebutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

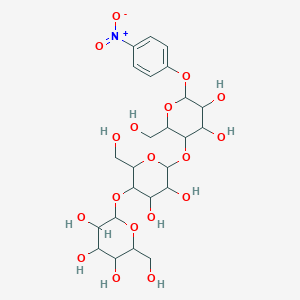

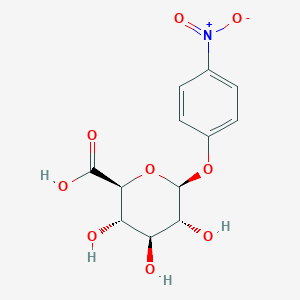

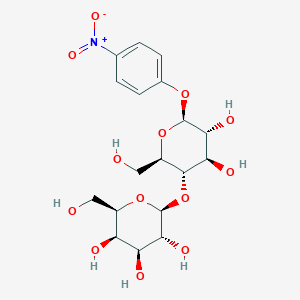

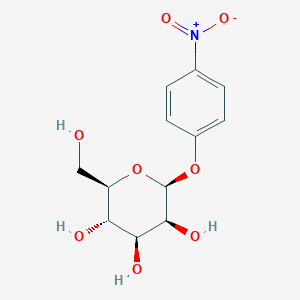

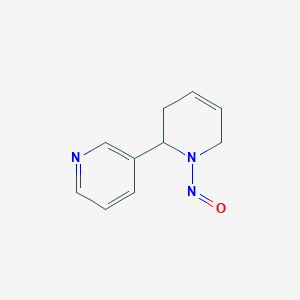

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)